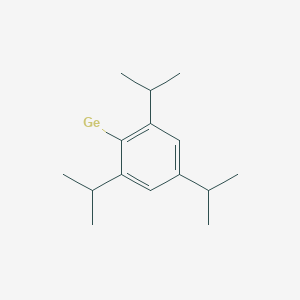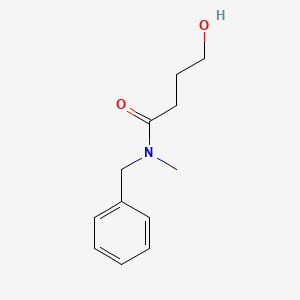
N-benzyl-4-hydroxy-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-hydroxy-N-methylbutanamide is an organic compound with the molecular formula C12H17NO2. It is characterized by a benzyl group attached to a 4-hydroxy-N-methylbutanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-hydroxy-N-methylbutanamide typically involves the nucleophilic addition of benzylamine to 4-hydroxybutanoyl chloride, followed by methylation of the resulting intermediate. The reaction is usually carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: N-benzyl-4-oxobutanamide.
Reduction: N-benzyl-4-hydroxybutylamine.
Substitution: N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-hydroxy-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-4-hydroxy-N-methylbutanamide involves its interaction with molecular targets such as GABA transporters. By inhibiting these transporters, the compound can modulate GABAergic neurotransmission, which is crucial for maintaining the balance of excitatory and inhibitory signals in the central nervous system. This modulation can lead to anticonvulsant, antinociceptive, and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-hydroxybutanamide: Lacks the N-methyl group, which may affect its biological activity.
N-methyl-4-hydroxybutanamide: Lacks the benzyl group, which may influence its interaction with molecular targets.
4-hydroxy-N-methylbutanamide: Lacks both the benzyl and N-methyl groups, making it less complex and potentially less active.
Uniqueness
N-benzyl-4-hydroxy-N-methylbutanamide is unique due to the presence of both the benzyl and N-methyl groups, which contribute to its specific chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and undergo various chemical reactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
202402-02-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-benzyl-4-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C12H17NO2/c1-13(12(15)8-5-9-14)10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 |
InChI Key |
YXJQJFRIEBSNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile](/img/structure/B15165122.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-](/img/structure/B15165130.png)
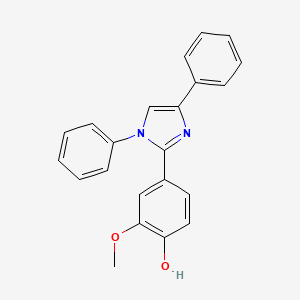
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
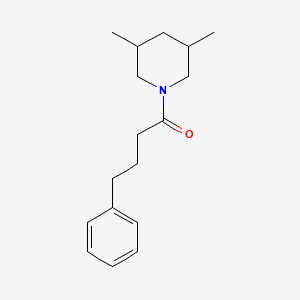
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
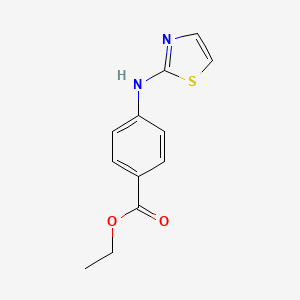
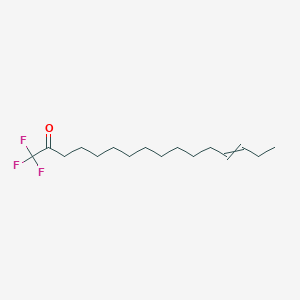
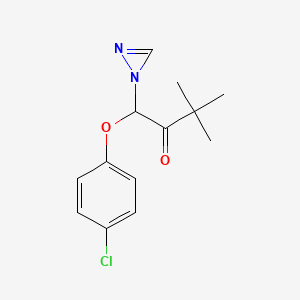
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
